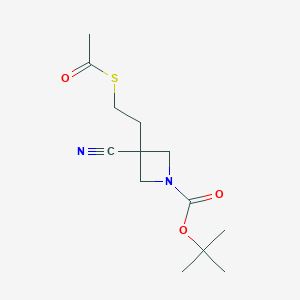

Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Physicochemical and Pharmacokinetic Properties

The incorporation of tert-butyl groups in medicinal chemistry is a common practice to modulate the properties of bioactive compounds. However, this can lead to increased lipophilicity and decreased metabolic stability. Studies explore alternative substituents to optimize these properties for drug discovery processes, indicating the importance of tert-butyl groups and their analogs in designing more efficacious and stable drugs (Westphal et al., 2015).

Synthetic Organic Chemistry Applications

Tert-butyl compounds serve as versatile building blocks in synthetic organic chemistry. For instance, silylmethyl-substituted aziridine and the corresponding azetidine have been utilized in generating imidazoline, oxazolidine, and tetrahydropyrimidine products, showcasing the tert-butyl group's role in controlling regioselectivity and stereochemistry of the products derived from substituted aziridine and azetidine (Yadav & Sriramurthy, 2005).

Structural Analysis and Reactivity Descriptors

The structural analysis and reactivity descriptors of compounds containing tert-butyl and other alkylsulfanyl moieties have been documented, providing insights into their physicochemical properties and potential applications in medicinal chemistry and drug design. For example, X-ray structure and Hirshfeld analysis of triazolyl-indole bearing alkylsulfanyl moieties have been conducted to understand their molecular interactions and reactivity (Boraei et al., 2021).

Innovative Synthesis Methods

Innovative synthesis methods involving tert-butyl groups have been developed to create new chemical entities. For instance, tert-butyl phenylazocarboxylates have been used as building blocks for nucleophilic substitutions and radical reactions, facilitating the synthesis of compounds with potential therapeutic applications (Jasch et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources.

properties

IUPAC Name |

tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-10(16)19-6-5-13(7-14)8-15(9-13)11(17)18-12(2,3)4/h5-6,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIANZWXWGWPLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCC1(CN(C1)C(=O)OC(C)(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2981847.png)

![1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2981854.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2981858.png)

![6,7-dimethyl-3-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2981861.png)

![4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoic acid](/img/structure/B2981866.png)

![2,5-Dimethyl-7-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2981868.png)